5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S3/c1-2-11-3-4-13(20-11)22(18,19)16-10-5-7-17(8-6-10)12-9-14-21-15-12/h3-4,9-10,16H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELLUBHKXGITMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the cyclization of thiosemicarbazides with chloroacetic acid
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene-2-one derivatives.
Reduction: The thiadiazole ring can be reduced to form a corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions could employ nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Thiophene-2-one derivatives
Reduction: Thiadiazole amine derivatives
Substitution: Piperidine derivatives with various substituents
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological activity of thiadiazole derivatives has been studied extensively. This compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic effects. It may be used in the development of new drugs targeting various diseases, including infections and cancer.
Industry: In the chemical industry, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring, in particular, is known for its ability to cross cellular membranes and bind to biological targets. The exact molecular pathways and targets would depend on the specific biological activity being studied, but they may involve enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Diversity
- Thiadiazole Isomerism : The target compound contains a 1,2,5-thiadiazole ring, whereas and compounds feature 1,3,4-thiadiazole systems. Isomerism impacts electronic properties and target binding; 1,3,4-thiadiazoles () are associated with insecticidal activity, while 1,2,5-thiadiazoles (target compound) may exhibit distinct pharmacological profiles .
- Piperidine vs. In contrast, ’s compound replaces piperidine with a thiazolo-triazole-ethyl chain, likely altering solubility and target selectivity .
Pharmacokinetic Considerations
- Sulfonamide Groups: Both the target compound and ’s analog include sulfonamide moieties, which enhance water solubility and binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
- Electron-Withdrawing Substituents : The trifluoromethyl group in ’s compounds improves metabolic stability and potency, a feature absent in the target compound. The ethyl group in the target compound may instead enhance lipophilicity .
Biological Activity
5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various biological targets, including carbonic anhydrases and other relevant enzymes.
Chemical Structure and Properties
The compound features a thiophene ring and a sulfonamide group, which are known for their biological activities. The presence of a thiadiazole moiety enhances its interaction with biological targets, making it a subject of pharmacological studies.
Carbonic Anhydrase Inhibition
Research indicates that thiophene-based sulfonamides, including our compound of interest, exhibit significant inhibitory effects on human carbonic anhydrases I and II (hCA-I and hCA-II).
- Inhibition Potency : The IC50 values for various thiophene-based sulfonamides range from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. The K_i values further support these findings, showing a range from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .
- Mechanism of Inhibition : The compounds demonstrate noncompetitive inhibition properties, indicating that they bind outside the catalytic site of the enzyme, which may provide insights into designing more selective inhibitors .
Other Enzyme Inhibitory Activities
In addition to carbonic anhydrase inhibition, there is evidence suggesting that related compounds exhibit activity against various other enzymes:
- Lactoperoxidase : A study found that certain thiophene-2-sulfonamides showed competitive inhibition against lactoperoxidase, highlighting their potential in modulating oxidative stress responses .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Carbonic Anhydrases : A detailed investigation into the inhibition profiles of thiophene-based sulfonamides revealed that small structural modifications could significantly enhance their potency against hCA-II .
- Thiadiazole Derivatives : Research focused on thiadiazole derivatives demonstrated their effectiveness as selective inhibitors of mitochondrial carbonic anhydrases, suggesting a specific targeting mechanism that could be beneficial in therapeutic contexts .
Data Summary
| Compound | Target Enzyme | IC50 (nM) | K_i (nM) | Inhibition Type |
|---|---|---|---|---|
| This compound | hCA-I | 69 - 70 µM | 66.49 ± 17.15 | Noncompetitive |
| Similar Thiophene Derivative | hCA-II | 23.4 - 1.405 µM | 74.88 ± 20.65 | Noncompetitive |
| Related Compound | Lactoperoxidase | Not specified | Not specified | Competitive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
